Cas no 5955-74-8 (3-methylbenzoyl cyanide)

3-methylbenzoyl cyanide 化学的及び物理的性質
名前と識別子
-
- 3-methylbenzoyl cyanide
- (3-methylphenyl)(oxo)acetonitrile
- 2-(3-methylphenyl)-2-oxoacetonitrile
- 3-Methylbenzoylcyanid
- 3-Methylphenylglyoxylnitril
- AB1508
- m-methylbenzoyl cyanide
- m-Methylbenzoylnitril
- m-toluoyl cyanide
- m-toluyl cyanide
- A832366
- Gemisch 3-Methyl benzoyl chloride + 3-Methylbenzoyl cyanide
- 5955-74-8
- 3-Methylbenzoylcyanide
- AKOS006293384
- SCHEMBL6932732
- BCP06462
- benzeneacetonitrile, 3-methyl-alpha-oxo-
- DA-16661
- SB37851
- JEOHRIFJRDJKGQ-UHFFFAOYSA-N
- Oxo-m-tolyl-acetonitrile
- DTXSID90348887
- InChI=1/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H
- MFCD06658475
- CS-0317493
-
- MDL: MFCD06658475
- インチ: InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3
- InChIKey: JEOHRIFJRDJKGQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)C(=O)C#N
計算された属性
- せいみつぶんしりょう: 145.05300
- どういたいしつりょう: 145.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 40.9Ų
じっけんとくせい
- PSA: 40.86000
- LogP: 1.70128
3-methylbenzoyl cyanide セキュリティ情報
3-methylbenzoyl cyanide 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-methylbenzoyl cyanide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M105955-250mg |
3-Methylbenzoyl cyanide |
5955-74-8 | 250mg |
$ 160.00 | 2022-06-04 | ||
TRC | M105955-25mg |
3-Methylbenzoyl cyanide |
5955-74-8 | 25mg |
$ 50.00 | 2022-06-04 | ||
Alichem | A019096356-5g |
3-Methylbenzoyl cyanide |
5955-74-8 | 95% | 5g |
$627.00 | 2023-09-01 | |
1PlusChem | 1P00EA7T-250mg |
3-METHYLBENZOYL CYANIDE |
5955-74-8 | 95% | 250mg |
$119.00 | 2025-02-26 | |
1PlusChem | 1P00EA7T-1g |
3-METHYLBENZOYL CYANIDE |
5955-74-8 | 95% | 1g |
$235.00 | 2025-02-26 | |
Crysdot LLC | CD12057446-5g |
3-Methylbenzoyl cyanide |
5955-74-8 | 95+% | 5g |
$564 | 2024-07-24 | |
Apollo Scientific | OR919252-250mg |
3-Methylbenzoyl cyanide |
5955-74-8 | 95% | 250mg |
£150.00 | 2025-02-20 | |
abcr | AB275430-250mg |
Gemisch 3-Methyl benzoyl chloride + 3-Methylbenzoyl cyanide; . |
5955-74-8 | 250mg |
€234.20 | 2025-02-13 | ||
abcr | AB275430-250 mg |
Gemisch 3-Methyl benzoyl chloride + 3-Methylbenzoyl cyanide; . |
5955-74-8 | 250mg |
€234.20 | 2023-06-22 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470161-250mg |
3-Methylbenzoyl cyanide, |
5955-74-8 | 250mg |
¥903.00 | 2023-09-05 |
3-methylbenzoyl cyanide 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
3-methylbenzoyl cyanideに関する追加情報
3-Methylbenzoyl Cyanide (CAS No. 5955-74-8): An Overview of Its Properties, Applications, and Recent Research
3-Methylbenzoyl cyanide (CAS No. 5955-74-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as 3-methylbenzoyl nitrile, is characterized by its unique chemical structure, which includes a benzoyl group and a cyano group attached to a methyl-substituted benzene ring. This combination of functional groups endows 3-methylbenzoyl cyanide with a range of useful properties that make it an important intermediate in various chemical processes.
The chemical formula of 3-methylbenzoyl cyanide is C9H7NO, and it has a molecular weight of approximately 149.15 g/mol. The compound is typically a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical and chemical properties, including its boiling point, melting point, and solubility, have been well-documented in the scientific literature.
In the realm of organic synthesis, 3-methylbenzoyl cyanide serves as a valuable building block for the preparation of more complex molecules. The cyano group can be readily converted into other functional groups through various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to form primary amines. These transformations are crucial for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For example, recent studies have explored the use of 3-methylbenzoyl cyanide in the synthesis of novel antifungal agents and anti-inflammatory drugs.
The versatility of 3-methylbenzoyl cyanide extends beyond its use as a synthetic intermediate. In materials science, it has been investigated for its potential applications in the development of advanced materials with unique properties. One notable area of research involves the use of 3-methylbenzoyl cyanide in the synthesis of conjugated polymers and small molecules for organic electronics. These materials are essential for the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Recent advancements in computational chemistry have also contributed to our understanding of 3-methylbenzoyl cyanide. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, helping chemists design more efficient synthetic routes and predict the behavior of this compound in various reactions. For instance, density functional theory (DFT) studies have revealed that the cyano group in 3-methylbenzoyl cyanide is highly electron-withdrawing, which influences its reactivity in nucleophilic substitution reactions.
In the pharmaceutical industry, 3-methylbenzoyl cyanide has been studied for its potential therapeutic applications. One area of interest is its use as a precursor for the synthesis of drugs targeting specific biological pathways. For example, researchers have explored the use of 3-methylbenzoyl cyanide derivatives in the development of inhibitors for enzymes involved in cancer progression and neurodegenerative diseases. These studies highlight the importance of understanding the structure-activity relationships (SAR) of 3-methylbenzoyl cyanide derivatives to optimize their pharmacological properties.
The environmental impact of 3-methylbenzoyl cyanide has also been a subject of recent research. While it is generally considered to be stable under normal conditions, concerns about its potential environmental fate and toxicity have led to studies on its biodegradability and ecotoxicity. These studies are crucial for ensuring that the use of 3-methylbenzoyl cyanide in industrial processes does not pose significant risks to human health or the environment.
In conclusion, 3-methylbenzoyl cyanide (CAS No. 5955-74-8) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for chemists working on the development of new materials and drugs. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.
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